

The Versatile Scaffold: Application of 3-Phenylquinoxalin-2(1H)-one in Medicinal Chemistry

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Compound of Interest

Compound Name: **3-Phenylquinoxalin-2(1H)-one**

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The quinoxaline ring system, a fused heterocycle of benzene and pyrazine, represents a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities. Among these, **3-phenylquinoxalin-2(1H)-one** has emerged as a crucial starting material and a core structural motif for the development of novel therapeutic agents. Its derivatives have demonstrated significant potential as anticancer, antimicrobial, and antiviral agents, making this scaffold a focal point for extensive research in drug discovery and development.^{[1][2][3]} This document provides a detailed overview of the applications of **3-phenylquinoxalin-2(1H)-one** in medicinal chemistry, including key biological activities with quantitative data, detailed experimental protocols for synthesis and biological evaluation, and diagrams of relevant signaling pathways and workflows.

Biological Activities and Quantitative Data

Derivatives of **3-phenylquinoxalin-2(1H)-one** have been extensively evaluated for various biological activities. The following tables summarize the quantitative data for their anticancer and antimicrobial properties, showcasing the potential of this chemical class.

Anticancer Activity

The anticancer potential of **3-phenylquinoxalin-2(1H)-one** derivatives has been a primary focus of research. These compounds have shown inhibitory effects against a range of cancer cell lines, often with IC₅₀ values in the low micromolar to nanomolar range.[1][4][5] The mechanism of action for many of these derivatives involves the inhibition of key enzymes in cancer progression, such as thymidylate synthase and vascular endothelial growth factor receptor-2 (VEGFR-2).[1][6][7]

Table 1: Anticancer Activity of **3-Phenylquinoxalin-2(1H)-one** Derivatives

Compound/ Derivative	Cancer Cell Line	Activity Metric	Value	Reference Compound	Ref.
Compound 10b (an N- alkyl-[2-(3- phenyl- quinoxalin-2- ylsulfanyl)]ac- etamide)	HCT-116 (Colon)	IC50	1.52 µg/mL	Doxorubicin (IC50 3.23 µg/mL)	[1][8]
Compound 10b	MCF-7 (Breast)	IC50	2.0 µg/mL	Doxorubicin (IC50 3.23 µg/mL)	[1][8]
Compound 4b (a 3- phenylquinox- aline-2(1H)- thione derivative)	Breast Cancer	GI50	< 10 ⁻⁸ M	-	[4]
Compound 4c (a 3- phenylquinox- aline-2(1H)- thione derivative)	Leukemia	GI50	1.8 - 3.8 µM	-	[4]
Compound XVa (a N- (phenyl)-3- (quinoxalin-2- ylamino) benzamide derivative)	HCT116 (Colon)	IC50	4.4 µM	-	[5]
Compound XVa	MCF-7 (Breast)	IC50	5.3 µM	-	[5]

Compound					
15 (a quinoxalin-2(1H)-one derivative)	HepG-2 (Liver)	IC50	5.30 μ M	Sorafenib (IC50 = 1.27 μ M)	[7]
Compound 15	MCF-7 (Breast)	IC50	2.20 μ M	Sorafenib (IC50 = 1.27 μ M)	[7]
Compound 15	HCT-116 (Colon)	IC50	5.50 μ M	Sorafenib (IC50 = 1.27 μ M)	[7]
Compound					
17b (a quinoxalin-2(1H)-one derivative)	-	VEGFR-2 Inhibition (IC50)	1.19 μ M	Sorafenib (IC50 = 1.27 μ M)	[7]
Compound					
11g (a quinoxalin-2(1H)-one derivative)	-	VEGFR-2 Inhibition (IC50)	0.75 μ M	Sorafenib (IC50 = 1.29 μ M)	[9]

Antimicrobial Activity

Several novel series of compounds derived from 3-phenylquinoxaline-2(1H)-thione have demonstrated promising antibacterial and antifungal activities.[4][10] Their efficacy against various strains, including drug-resistant ones, highlights their potential for development as new anti-infective agents.[11]

Table 2: Antimicrobial Activity of **3-Phenylquinoxalin-2(1H)-one** Derivatives

Compound/ Derivative	Microbial Strain	Activity Metric	Value (μ g/mL)	Reference Compound	Ref.
Compounds 7a, 7b, 8a, 11a, 11b	Bacillus subtilis	MIC	12.5	Ampicillin	[4]
Compounds 7b, 8a	Escherichia coli	MIC	12.5	Ampicillin	[4]
Compounds 4a, 7b, 10b, 11a	Pseudomona s aeruginosa	MIC	50	Ampicillin	[4]
Compounds 7b, 8a, 10b	Candida albicans	MIC	50	Clotrimazole	[4]
Compound 4a (a quinoxalin- 2(1H)-one derivative)	Various Bacteria	MIC	0.97 - 62.5	Tetracycline	[11]
Compound 7 (a quinoxalin- 2(1H)-one derivative)	Various Bacteria	MIC	0.97 - 62.5	Tetracycline	[11]
Compound 8a (a quinoxalin- 2(1H)-one derivative)	Various Bacteria	MIC	0.97 - 62.5	Tetracycline	[11]
Compound 11b (a quinoxalin- 2(1H)-one derivative)	Various Bacteria	MIC	0.97 - 62.5	Tetracycline	[11]

Compound						
13 (a quinoxalin- 2(1H)-one derivative)	Various Bacteria	MIC	0.97 - 62.5	Tetracycline	[11]	
Compound						
16 (a quinoxalin- 2(1H)-one derivative)	Various Bacteria	MIC	0.97 - 62.5	Tetracycline	[11]	

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the synthesis and evaluation of new chemical entities. The following sections provide methodologies for the synthesis of the parent compound and its derivatives, as well as for key biological assays.

Synthesis Protocols

Protocol 1: Synthesis of 3-Phenylquinoxaline-2(1H)-thione

This protocol describes the synthesis of the thione derivative, a common precursor for further functionalization.[1][8]

Materials:

- 2-chloro-3-phenylquinoxaline
- N-cyclohexylidithiocarbamatecyclohexylammonium salt
- Chloroform (CHCl_3)
- Ethanol

Procedure:

- Dissolve 2-chloro-3-phenylquinoxaline (2.5 mmol) in 25 mL of chloroform.

- Add N-cyclohexyldithiocarbamatecyclohexylammonium salt (2.5 mmol) to the solution.
- Reflux the reaction mixture at 61 °C for 12 hours.
- After cooling, evaporate the solvent under reduced pressure.
- Add 25 mL of ethanol to the solid residue.
- Filter the resulting yellowish precipitate to obtain the desired product.
- Recrystallize the product from ethanol for purification.

Protocol 2: General Procedure for N-Alkylation of **3-Phenylquinoxalin-2(1H)-one**

This protocol outlines a general method for the alkylation at the N1 position of the quinoxalinone ring.[\[12\]](#)

Materials:

- **3-Phenylquinoxalin-2(1H)-one**

- Alkyl halide (e.g., allyl bromide)
- Potassium carbonate (K_2CO_3)
- Tetrabutylammonium bromide (catalytic amount)
- Dimethylformamide (DMF)
- Ethanol

Procedure:

- Dissolve **3-phenylquinoxalin-2(1H)-one** (4.5 mmol) in 20 mL of dimethylformamide.
- Add the alkyl halide (e.g., allyl bromide, 6.75 mmol), potassium carbonate (7.46 mmol), and a catalytic amount of tetrabutylammonium bromide to the solution.
- Stir the mixture at room temperature for 12 hours.

- Filter the solution to remove the inorganic salts.
- Remove the solvent (DMF) under reduced pressure.
- Crystallize the residue from ethanol to afford the N-alkylated product.

Biological Assay Protocols

Protocol 3: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[1][8]

Materials:

- Cancer cell lines (e.g., HCT-116, MCF-7)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Test compounds dissolved in DMSO
- MTT solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well plates
- Microplate reader

Procedure:

- Seed the cancer cells in a 96-well plate at a density of 5×10^3 - 1×10^4 cells/well and incubate for 24 hours to allow for cell attachment.
- Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO).
- Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

- After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
- Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 4: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[\[4\]](#)

Materials:

- Bacterial or fungal strains
- Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)
- Test compounds dissolved in a suitable solvent
- 96-well microtiter plates
- Inoculum of the microorganism standardized to a specific concentration (e.g., 5×10^5 CFU/mL)

Procedure:

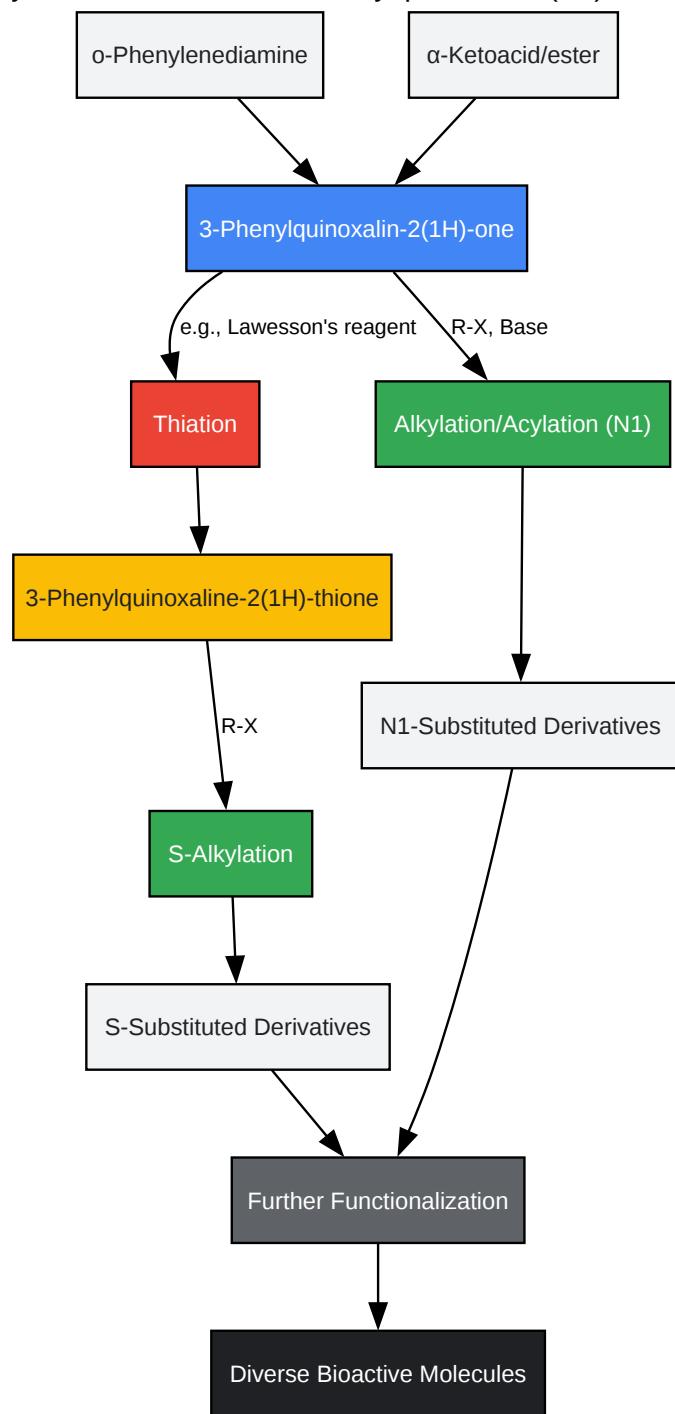
- Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.
- Add a standardized inoculum of the microorganism to each well.
- Include a positive control (medium with inoculum, no compound) and a negative control (medium only).

- Incubate the plates at an appropriate temperature (e.g., 37 °C for bacteria) for 18-24 hours.
- After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Signaling Pathways and Workflows

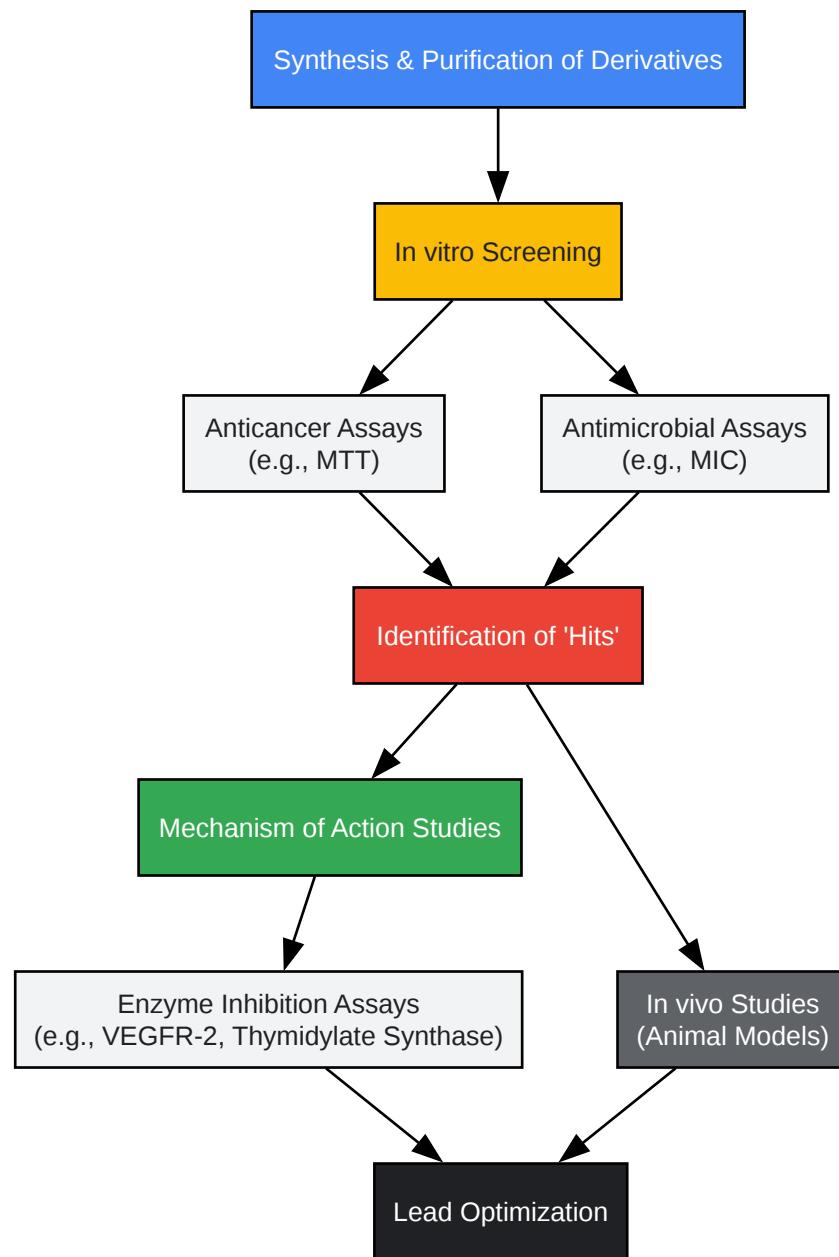
Visualizing the complex biological and chemical processes is essential for understanding the application of **3-phenylquinoxalin-2(1H)-one** in medicinal chemistry.

General Synthetic Workflow for 3-Phenylquinoxalin-2(1H)-one Derivatives

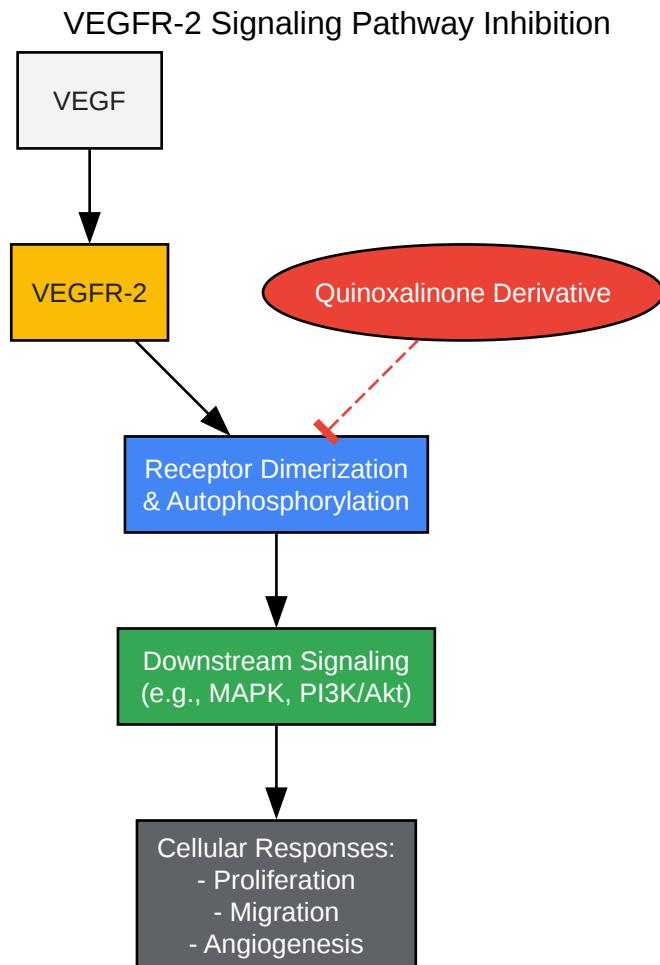
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Caption: Synthetic pathways from starting materials to diverse bioactive derivatives.

Workflow for Biological Evaluation of Quinoxalinone Derivatives

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Caption: A typical workflow for the biological evaluation of newly synthesized compounds.



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Caption: Inhibition of the VEGFR-2 signaling cascade by quinoxalinone derivatives.

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